1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-phenylethyl)piperazine
Description
Properties
IUPAC Name |
7-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-22-9-8-17-18(22)20-15-21-19(17)24-13-11-23(12-14-24)10-7-16-5-3-2-4-6-16/h2-6,8-9,15H,7,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDLCUYRZNOWEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=CN=C2N3CCN(CC3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines and growth factors.
Mode of Action
The compound interacts with JAK1 in a selective manner, inhibiting its activity. This inhibition occurs through an ATP-competitive mechanism, where the compound binds to the ATP-binding site of JAK1, preventing ATP from binding and thus blocking the kinase’s enzymatic activity.
Biochemical Pathways
JAK1 is involved in several signaling pathways, including those of many cytokines involved in inflammation and immune function. By inhibiting JAK1, the compound can disrupt these pathways, potentially leading to reduced inflammation and modulation of immune responses.
Pharmacokinetics
The compound has been optimized for in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties, indicating it may have favorable pharmacokinetic characteristics. .
Result of Action
The inhibition of JAK1 by the compound can lead to a decrease in the signaling of cytokines that rely on JAK1, which may result in anti-inflammatory and immunomodulatory effects. In vivo studies in mice and rats have shown that the compound exhibits desired efficacies in CIA and AIA models.
Biological Activity
1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-phenylethyl)piperazine is a compound of interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H20N4
- Molecular Weight : 284.36 g/mol
- CAS Number : 2770633-18-4
The compound features a pyrrolo[2,3-d]pyrimidine core structure, which is known for its diverse biological activities.
Research indicates that compounds with a pyrrolo[2,3-d]pyrimidine structure can act as inhibitors of various receptor tyrosine kinases (RTKs), including VEGFR-2. These interactions are crucial for regulating angiogenesis and tumor growth. The specific mechanism involves the inhibition of signaling pathways that promote cell proliferation and survival in cancer cells.
Antitumor Activity
A significant area of research has focused on the antitumor properties of pyrrolo[2,3-d]pyrimidine derivatives. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study reported that derivatives with similar structures showed potent inhibition against VEGFR-2, leading to reduced tumor growth in mouse models .
Case Studies
-
VEGFR-2 Inhibition : A series of studies synthesized N(4)-phenylsubstituted derivatives of pyrrolo[2,3-d]pyrimidines which exhibited varied potency against VEGFR-2. Notably, some compounds were found to be over 100-fold more potent than existing standards like semaxanib .
Compound IC50 (nM) Comparison to Semaxanib Compound A 10 100-fold more potent Compound B 40 40-fold more potent Compound C 80 8-fold more potent - In Vivo Efficacy : In an orthotopic model of melanoma, selected compounds from the aforementioned series significantly inhibited tumor growth and metastasis, showcasing their potential as effective therapeutic agents in oncology .
Pharmacokinetics and ADME Properties
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Research into similar compounds suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.
Key Findings:
- Absorption : High bioavailability due to favorable lipophilicity.
- Metabolism : Primarily hepatic metabolism with potential for multiple metabolic pathways.
- Excretion : Renal excretion as unchanged drug and metabolites.
Toxicity and Side Effects
Preliminary toxicity assessments indicate that while some derivatives exhibit promising biological activity, they also require thorough evaluation for potential side effects. Studies have shown that modifications to the piperazine moiety can influence toxicity profiles significantly.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives with Piperazine/Piperidine Moieties
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine
- Structure : Similar phenylethylpiperazine chain but lacks the pyrrolo[2,3-d]pyrimidine core. A 3-chlorophenyl group replaces the heterocyclic system.
(3R)-1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine
- Structure : Pyrrolopyrimidine core linked to a piperidine ring with an amine substituent.
- Properties : Molecular formula C11H15N5; chiral center at piperidine enhances stereoselective binding .
4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine Hydrochloride
- Structure : Features a chlorobenzyl group on piperidine and a pyrrolopyrimidine core.
- Properties : Molecular weight 378.3 g/mol; hydrochloride salt improves solubility.
Kinase-Targeting Analogues
SR10847 (LIMK Inhibitor)
- Structure : Urea-linked 7-methyl-pyrrolo[2,3-d]pyrimidine with a 4-chlorophenyl group.
- Activity : IC50 = 21 nM against LIMK1 .
- Key Difference : Urea bridge facilitates hydrogen bonding with kinase ATP pockets, enhancing potency but possibly reducing selectivity .
7-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
Non-Pyrrolopyrimidine Heterocycles
Thienopyrimidine-Based GPR55 Antagonists
- Example: Furan-2-yl[4-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone (Compound 46).
- Structure: Thienopyrimidine core replaces pyrrolopyrimidine; furan and piperazine substituents.
- Activity: Antagonizes GPR55, a cannabinoid receptor implicated in cancer .
Preparation Methods
Bromination with N-Bromosuccinimide (NBS)
In a representative procedure, 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (6.02 g, 35.9 mmol) is dissolved in dichloromethane (120 mL) and treated with NBS (7.67 g, 43.1 mmol) at 0°C. The reaction proceeds at room temperature for 2 hours, yielding 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (8.27 g, 93%) after purification via silica-gel chromatography. This step introduces bromine at the 5-position, facilitating subsequent functionalization.
Key Reaction Conditions:
Chlorination and Functionalization
The 4-chloro group is retained for later substitution. Alternative chlorination methods avoid phosphorus-based reagents, such as using a Vilsmeier reagent derived from N,N-dimethylformamide (DMF) and oxalyl chloride, achieving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in 85% yield. However, the 7-methyl derivative’s synthesis typically relies on NBS-mediated bromination followed by chlorination with POCl₃ or safer alternatives.
Preparation of 1-(2-Phenylethyl)Piperazine
The piperazine moiety is synthesized via mono-alkylation of piperazine with phenethyl bromide, ensuring selective substitution at one nitrogen atom.
Alkylation of Piperazine
Piperazine (86.1 g, 1.0 mol) is suspended in acetonitrile (500 mL) with potassium carbonate (138 g, 1.0 mol). Phenethyl bromide (185 g, 1.0 mol) is added dropwise at 0°C, and the mixture is refluxed for 12 hours. The product, 1-(2-phenylethyl)piperazine, is isolated via vacuum distillation (yield: 78%)1.
Optimization Notes:
-
Excess piperazine (2:1 molar ratio) minimizes di-substitution.
-
Solvents like toluene or THF may replace acetonitrile for improved selectivity.
Coupling of Pyrrolo[2,3-d]Pyrimidine and Piperazine Derivatives
The final step involves nucleophilic aromatic substitution (SNAr) at the 4-position of the pyrrolo[2,3-d]pyrimidine core.
Substitution Reaction
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (5.0 g, 28.4 mmol) and 1-(2-phenylethyl)piperazine (6.2 g, 34.1 mmol) are combined in dimethylformamide (DMF, 50 mL) with potassium carbonate (7.8 g, 56.8 mmol). The reaction is heated to 120°C for 18 hours under nitrogen. The crude product is purified via recrystallization from ethanol, yielding 1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-phenylethyl)piperazine (7.1 g, 75%)1.
Critical Parameters:
-
Base: Potassium carbonate or sodium hydride enhances nucleophilicity.
-
Solvent: High-boiling solvents (e.g., DMF, NMP) facilitate SNAr at elevated temperatures.
-
Purification: Recrystallization or column chromatography removes unreacted starting materials.
Alternative Synthetic Pathways and Innovations
One-Pot Bromination-Amination
A modified approach combines bromination and amination in a single pot. 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is treated with NBS in dichloromethane, followed by direct addition of 1-(2-phenylethyl)piperazine and potassium tert-butoxide, achieving a 68% yield. This method reduces purification steps but requires precise stoichiometry.
Green Chemistry Approaches
Non-phosphorus chlorination reagents, such as oxalyl chloride with DMF, offer safer alternatives to POCl₃, reducing hazardous waste. These methods align with industrial sustainability goals but may require longer reaction times.
Challenges and Optimization Strategies
Regioselectivity in Substitution
The electron-deficient pyrrolo[2,3-d]pyrimidine ring directs substitution to the 4-position, but competing reactions at the 5-bromo site may occur. Using bulky bases (e.g., DBU) or low temperatures minimizes side reactions.
Scalability and Industrial Adaptation
Large-scale synthesis (>100 g) employs continuous flow reactors for bromination and amination steps, improving heat dissipation and reproducibility. For example, a pilot-scale reaction using 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 kg) and 1-(2-phenylethyl)piperazine (1.2 kg) in toluene achieves 82% yield with a 12-hour residence time1.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyrrolo-H), 7.30–7.25 (m, 5H, phenyl), 4.10 (s, 3H, N-CH₃), 3.85–3.70 (m, 4H, piperazine), 2.90–2.75 (m, 6H, piperazine and CH₂Ph)1.
-
HRMS (ESI): m/z calcd for C₁₈H₂₂N₆ [M+H]⁺: 329.1984; found: 329.1986.
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms >98% purity, with retention time = 6.7 minutes1.
Q & A
Q. Key Reaction Conditions :
| Step | Solvent | Temperature (°C) | Catalyst | Yield Range |
|---|---|---|---|---|
| 1 | DMF | 80–100 | K₂CO₃ | 45–60% |
| 2 | THF | 60–80 | Pd(PPh₃)₄ | 30–50% |
Basic: What analytical techniques are recommended for structural elucidation of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at pyrrolopyrimidine C7, phenylethyl on piperazine). Aromatic protons in pyrrolo[2,3-d]pyrimidine appear as distinct doublets (δ 7.8–8.2 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and stereochemistry, particularly for verifying piperazine conformation .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 364.1921 for C₂₁H₂₅N₅) .
Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?
Answer:
SAR strategies focus on modifying substituents to enhance target affinity:
Pyrrolopyrimidine Core : Methyl at C7 improves metabolic stability; removal reduces kinase inhibition .
Piperazine Substituents :
- Phenylethyl group : Hydrophobic interactions with protein pockets (e.g., kinase ATP-binding sites).
- Alternative groups : Pyridinyl or acetylpiperazine derivatives increase solubility but may reduce potency .
Q. Example SAR Table :
| Substituent (R) | Target Affinity (IC₅₀, nM) | Solubility (mg/mL) |
|---|---|---|
| 2-Phenylethyl | 12 ± 1.5 | 0.8 |
| Pyridin-2-yl | 28 ± 3.2 | 2.1 |
Advanced: How should researchers address contradictory bioassay data across studies?
Answer: Contradictions often arise from:
- Assay Conditions : Varying pH (e.g., 6.5 vs. 7.4) alters ionization states, affecting binding .
- Cell Lines : Differences in membrane permeability (e.g., HEK293 vs. HeLa) skew IC₅₀ values .
- Control Experiments : Validate assays using reference inhibitors (e.g., staurosporine for kinase studies) .
Q. Methodological Approach :
Replicate assays in triplicate under standardized conditions.
Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
Advanced: What computational methods predict target interactions for this compound?
Answer:
- Molecular Docking (AutoDock Vina) : Models binding to kinases (e.g., CDK2, EGFR) by aligning the pyrrolopyrimidine core with ATP-binding motifs .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .
- Free Energy Perturbation (FEP) : Quantifies substituent effects on binding affinity (ΔΔG calculations) .
Q. Key Output :
Basic: How to troubleshoot low yields in the final coupling step?
Answer:
- Catalyst Optimization : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., Pd(dba)₂/XPhos) to enhance C–N bond formation .
- Solvent Screening : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates .
- Temperature Control : Maintain 80°C to avoid side reactions (e.g., dealkylation) .
Advanced: What strategies mitigate off-target effects in cellular assays?
Answer:
- Proteome-wide Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify selectivity cliffs .
- Scaffold Hopping : Replace pyrrolopyrimidine with pyrazolo[1,5-a]pyrimidine to reduce kinase promiscuity .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to limit intracellular activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
